2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride
Overview
Description
2-((Azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride is a synthetic organic compound featuring a unique combination of azetidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride typically involves the following steps:
Formation of Azetidine Intermediate: The azetidine ring is synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of azetidinone with suitable nucleophiles under basic conditions.
Thioether Formation: The azetidine intermediate is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran.
Imidazole Introduction: The final step involves the alkylation of 1-methyl-1H-imidazole with the azetidine-thioether intermediate. This reaction is typically carried out in the presence of a strong base such as potassium carbonate in an organic solvent like dimethylformamide.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((Azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
2-((Azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules and its effects on cellular pathways.
Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: Lacks the thioether linkage, resulting in different chemical properties and biological activities.
1-Methyl-1H-imidazole derivatives: These compounds share the imidazole core but differ in their substituents, affecting their reactivity and applications.
Uniqueness
2-((Azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride is unique due to the presence of both the azetidine and imidazole rings, connected via a thioether linkage. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-1-methylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-11-3-2-10-8(11)12-6-7-4-9-5-7;/h2-3,7,9H,4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBEOBZTXXECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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